L-Tyrosine (2-13C) CAS number 55443-60-2 properties
L-Tyrosine (2-13C) CAS number 55443-60-2 properties
An In-depth Technical Guide to L-Tyrosine (¹³C₉, 99%) (CAS: 55443-60-2): Properties, Applications, and Protocols
Abstract
L-Tyrosine uniformly labeled with Carbon-13 (L-Tyrosine (¹³C₉)) is a non-radioactive, stable isotope-labeled amino acid that serves as an indispensable tool in advanced biological and biomedical research. Its incorporation into cellular metabolism allows for the precise tracking of metabolic pathways and the accurate quantification of proteins and their turnover rates. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, and core applications of L-Tyrosine (¹³C₉). It is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry and NMR-based techniques for metabolomics, proteomics, and metabolic flux analysis. Detailed protocols, safety guidelines, and key experimental workflows are presented to facilitate its effective use as both a metabolic tracer and an internal standard.
Introduction to L-Tyrosine and Isotopic Labeling
The Biological Significance of L-Tyrosine
L-Tyrosine is a non-essential amino acid in mammals, synthesized from the essential amino acid L-phenylalanine.[1] Its roles extend far beyond being a simple building block for proteins. The phenolic side chain of tyrosine is both hydrophobic and polar, making it a critical residue for mediating molecular recognition at protein surfaces and binding interfaces.[1] Furthermore, L-Tyrosine is a crucial precursor for a host of vital biomolecules, including:
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Neurotransmitters: It is the rate-limiting precursor for the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[1][]
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Hormones: The thyroid gland utilizes iodinated tyrosine residues within the protein thyroglobulin to synthesize thyroid hormones, which are essential for regulating metabolism.[1]
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Pigments: It is the initial substrate for the synthesis of melanin.[1]
Post-translational modifications of tyrosine residues, particularly phosphorylation, are fundamental to cell signaling, gene regulation, and cell cycle control.[1]
Principles of Stable Isotope Labeling
Stable isotope labeling involves the substitution of an atom in a molecule with one of its non-radioactive (stable) isotopes, such as replacing ¹²C with ¹³C. The resulting isotopologue is chemically identical to its unlabeled counterpart but has a greater mass. This mass difference is readily detectable by mass spectrometry (MS), allowing labeled molecules to be distinguished and quantified against a background of their natural-abundance equivalents. Unlike radioactive isotopes, stable isotopes are safe to handle and do not decay, making them ideal for in vivo studies in humans and long-term cell culture experiments.[3][4]
L-Tyrosine (¹³C₉): A Key Tracer for Systems Biology
L-Tyrosine (¹³C₉), in which all nine carbon atoms are the ¹³C isotope, provides a distinct mass shift (+9 Da) compared to the natural ¹²C form. This makes it an exceptional tool for a range of applications.[4][5] It is frequently used as a tracer to follow the metabolic fate of tyrosine and its downstream products in living systems.[3][6] In proteomics, it is a cornerstone of the Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) methodology for accurate relative and absolute protein quantification.[6] It also serves as a robust internal standard for quantitative analyses in metabolomics.[3][4]
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of L-Tyrosine (¹³C₉) are essential for its proper handling, storage, and application in experimental settings.
Core Properties
| Property | Value | Source |
| CAS Number | 55443-60-2 | [7][8] |
| Synonyms | L-Tyrosine-¹³C₉; (S)-2-Amino-3-(4-hydroxyphenyl)propionic acid (¹³C₉) | [7] |
| Molecular Formula | ¹³C₉H₁₁NO₃ | [7][8] |
| Molecular Weight | 190.12 g/mol | [5][8] |
| Appearance | White crystalline powder or fine silky needles | [9] |
| Melting Point | Decomposes at 342-344 °C | [9] |
| Water Solubility | 0.453 g/L at 25 °C (Very low at neutral pH) | [1][9] |
| Other Solubilities | Soluble in alkaline solutions; Insoluble in absolute alcohol, ether, acetone | [9][10] |
| logP | -2.26 | [7][9] |
| Purity | Typically ≥98% chemical purity, ≥99% isotopic enrichment | [5] |
Spectroscopic Profile
The defining characteristic of L-Tyrosine (¹³C₉) is its spectroscopic signature, which differs significantly from its unlabeled analog, particularly in MS and NMR.
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Mass Spectrometry (MS): In high-resolution mass spectrometry, the monoisotopic mass of the protonated molecular ion [M+H]⁺ is readily observed at m/z 191.15, which is 9.03 Da higher than the unlabeled L-Tyrosine (m/z 182.12). This clear mass shift is the basis for its use in quantitative proteomics and metabolomics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool for confirming the uniform labeling of the molecule. The presence of ¹³C-¹³C coupling can be observed, and the chemical shifts provide structural confirmation.[11]
| Carbon Atom | Expected ¹³C Chemical Shift (ppm) (in D₂O) |
| C=O (Carboxyl) | ~177.0 |
| Cα (Alpha-carbon) | ~58.8 - 59.0 |
| Cβ (Beta-carbon) | ~38.3 |
| C1' (Aromatic, -OH attached) | ~157.7 |
| C2'/C6' (Aromatic, ortho to -OH) | ~133.5 |
| C3'/C5' (Aromatic, meta to -OH) | ~118.6 |
| C4' (Aromatic, Cβ attached) | ~129.5 |
| Note: Chemical shifts are approximate and can vary based on solvent, pH, and temperature.[9][12] |
Synthesis and Quality Control
Conceptual Synthesis Pathway
The synthesis of uniformly labeled L-Tyrosine (¹³C₉) is a multi-step process that begins with isotopically enriched starting materials. While various proprietary methods exist, a general conceptual pathway involves the protection of the amino and carboxyl groups of a commercially available ¹³C₉-labeled tyrosine precursor, followed by any necessary modifications and final deprotection to yield the pure amino acid.[13]
Caption: Conceptual synthesis of labeled tyrosine derivatives.
Quality Control and Purity Assessment
Ensuring the quality of L-Tyrosine (¹³C₉) is paramount for the integrity of experimental results. The two most critical parameters are chemical purity and isotopic enrichment.
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Chemical Purity: Assessed using High-Performance Liquid Chromatography (HPLC) and NMR. The absence of contaminating amino acids or synthesis byproducts is verified.
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Isotopic Enrichment: Determined by high-resolution mass spectrometry. The ratio of the mass corresponding to the fully labeled compound versus any partially labeled or unlabeled species is calculated to confirm that the enrichment (e.g., 99%) meets specifications.
Core Applications in Research
Metabolic Flux Analysis (MFA)
By introducing L-Tyrosine (¹³C₉) into a biological system, researchers can trace the flow of the ¹³C atoms through various metabolic pathways.[14][15] Samples are collected over time and analyzed by MS or NMR to measure the rate of incorporation of ¹³C into downstream metabolites like catecholamines or in protein synthesis. This provides a dynamic view of metabolic activity that cannot be obtained from static concentration measurements alone.[16]
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
SILAC is a powerful MS-based technique for the accurate quantification of proteins in two or three different cell populations. One population is grown in "light" media (containing normal ¹²C L-Tyrosine), while the other is grown in "heavy" media (containing ¹³C₉ L-Tyrosine). After several cell divisions, the heavy amino acid is fully incorporated into all newly synthesized proteins. The cell populations can then be subjected to different experimental conditions, combined, and analyzed. The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the labeled tyrosine, and the ratio of their signal intensities provides a precise measure of the relative abundance of the protein under the different conditions.[6]
Sources
- 1. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. isotope.com [isotope.com]
- 6. isotope.com [isotope.com]
- 7. isotope.com [isotope.com]
- 8. L-Tyrosine-13C9 | C9H11NO3 | CID 16213583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. L-Tyrosine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 11. researchgate.net [researchgate.net]
- 12. bmse000051 L-Tyrosine at BMRB [bmrb.io]
- 13. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Twenty-four-hour L-[1-(13)C]tyrosine and L-[3,3-(2)H2]phenylalanine oral tracer studies at generous, intermediate, and low phenylalanine intakes to estimate aromatic amino acid requirements in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenylalanine flux, oxidation, and conversion to tyrosine in humans studied with L-[1-13C]phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
